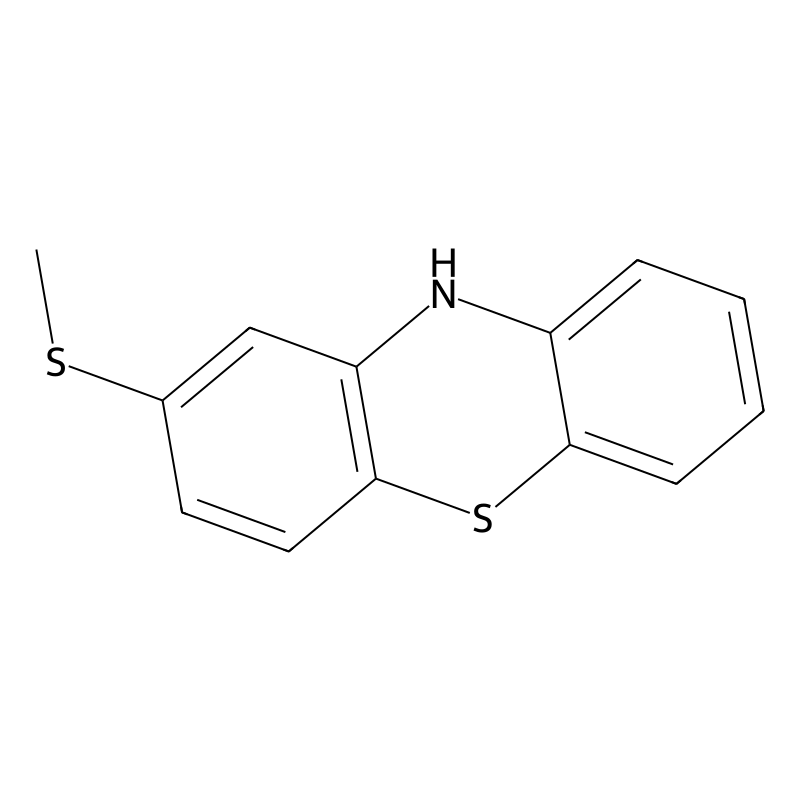

2-Methylthiophenothiazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Methylthiophenothiazine is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. While not as widely studied as other phenothiazines, it has been synthesized and characterized for its physical and chemical properties. Researchers have employed various methods for its synthesis, including the reaction of 2-chloro-10H-phenothiazine with sodium methyl sulfide and the cyclization of N-(2-aminophenyl)-N-methylthioacetamide [, ]. Studies have reported its melting point, molecular weight, and spectral data, allowing for its identification and characterization [, ].

Potential Biological Activities:

- Antimicrobial activity: One study reported that 2-Methylthiophenothiazine exhibited moderate antibacterial activity against certain bacterial strains []. However, further studies are needed to confirm these findings and explore its potential as an antimicrobial agent.

- Antioxidant activity: Another study indicated that 2-Methylthiophenothiazine displayed some free radical scavenging activity, suggesting potential antioxidant properties []. However, more research is necessary to understand its mechanism of action and potential applications in this area.

2-Methylthiophenothiazine is an organic compound with the molecular formula C₁₃H₁₁N₁S₂. It is characterized by a phenothiazine core, which is a fused bicyclic structure containing sulfur and nitrogen atoms. The compound features a methylthio group (-S-CH₃) at the second position of the phenothiazine ring, contributing to its unique chemical properties. This compound is primarily studied for its potential applications in pharmaceuticals and as a chemical intermediate.

- Electrophilic Substitution: The presence of the methylthio group can influence electrophilic aromatic substitution reactions.

- Reduction Reactions: The compound can be reduced to yield derivatives with different functional groups.

- S-Methylation: 2-Methylthiophenothiazine can be synthesized through S-methylation of 2-mercapto-phenothiazine using dimethyl sulfate as a methylating agent .

Research indicates that 2-Methylthiophenothiazine exhibits significant biological activities, including:

- Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities.

- Cytotoxic Effects: Studies suggest potential cytotoxic effects against various cancer cell lines, indicating its possible role in cancer therapeutics .

- Sensitization Risks: The compound may cause allergic skin reactions and serious eye irritation, necessitating careful handling in laboratory settings .

The synthesis of 2-Methylthiophenothiazine can be achieved through several methods:

- Direct Functionalization: A process involving the regioselective introduction of a methylthio group onto phenothiazine using sulfur dioxide and aluminum trichloride as catalysts .

- S-Methylation of 2-Mercapto-Phenothiazine: This method involves the methylation of 2-mercapto-phenothiazine using dimethyl sulfate, yielding 2-methylthiophenothiazine with high purity .

- Acylation Precursor Method: Starting from N-acyl derivatives of phenothiazine, followed by reduction and methylation steps .

2-Methylthiophenothiazine has several applications, particularly in:

- Pharmaceuticals: Used as an intermediate in the synthesis of various therapeutic agents.

- Chemical Research: Employed in studies exploring the reactivity of thiophene derivatives and their biological implications.

- Material Science: Investigated for potential uses in organic electronics due to its unique electronic properties.

Interaction studies involving 2-Methylthiophenothiazine focus on its biological interactions, particularly with enzymes and receptors. These studies aim to elucidate its mechanism of action in antimicrobial activity and potential anticancer effects. Additionally, research on its interaction with other drugs is crucial for understanding possible synergistic effects or adverse reactions.

Several compounds share structural similarities with 2-Methylthiophenothiazine, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Phenothiazine | Parent Compound | Base structure without substituents |

| 2-Mercapto-Phenothiazine | Thiol Derivative | Contains a thiol group (-SH) at position 2 |

| 2-Ethylthio-Phenothiazine | Ethyl Substituted | Ethyl group instead of methyl at position 2 |

| 3-Methylphenothiazine | Different Positioning | Methyl group at position 3 instead of position 2 |

Uniqueness of 2-Methylthiophenothiazine

The uniqueness of 2-Methylthiophenothiazine lies in its specific substitution pattern that enhances its biological activity while maintaining stability under various conditions. Its distinct methylthio group not only alters its reactivity but also contributes to its pharmacological properties, making it a subject of interest for further research in medicinal chemistry.

The historical development of 2-methylthiophenothiazine is intrinsically linked to the broader evolution of phenothiazine chemistry, which began with Heinrich August Bernthsen's pioneering work in the late 19th century. Bernthsen successfully synthesized phenothiazine itself in 1883 through the reaction of diphenylamine with sulfur, establishing the foundational framework for this important class of heterocyclic compounds. The subsequent decades witnessed limited research activity until the 1940s, when chemists working with Paul Charpentier at Rhone-Poulenc Laboratories in Paris initiated systematic investigations into phenothiazine derivatives, ultimately leading to the development of promethazine and chlorpromazine. The specific development of 2-methylthiophenothiazine emerged from the necessity to create efficient synthetic pathways for advanced pharmaceutical compounds, particularly those requiring regioselective functionalization at the 2-position of the phenothiazine nucleus.

The industrial-scale synthesis of 2-methylthiophenothiazine gained prominence through patent development in the late 20th century, with significant contributions from pharmaceutical companies seeking cost-effective methods for producing antipsychotic medications. A landmark patent describes a novel process for the direct and regioselective functionalization of phenothiazine, enabling the introduction of a sulfhydryl group at position 2, which subsequently undergoes methylation to yield the target compound. This synthetic advancement represented a crucial breakthrough in pharmaceutical manufacturing, as it provided access to 2-methylthiophenothiazine starting from readily available and economically viable phenothiazine precursors, thereby facilitating the large-scale production of important therapeutic agents.

Position in Phenothiazine Research Field

2-Methylthiophenothiazine occupies a central position within the broader phenothiazine research landscape, serving as both a synthetic intermediate and a compound of independent biological interest. The phenothiazine class of compounds has demonstrated remarkable therapeutic versatility, with derivatives finding applications as tranquilizers, anti-inflammatory agents, antimalarial drugs, antipsychotic medications, antimicrobial compounds, and antitubercular agents. Within this diverse therapeutic spectrum, 2-methylthiophenothiazine functions as a key precursor for several clinically significant medications, including thioridazine, mesoridazine, and methiomeprazine, each of which addresses different aspects of psychiatric and neurological disorders.

The compound's strategic importance in phenothiazine chemistry stems from its unique substitution pattern, which enables further chemical modifications while maintaining the essential pharmacophoric elements of the phenothiazine core. The methylthio group at the 2-position provides a versatile handle for oxidative transformations, allowing chemists to access sulfoxide and sulfone derivatives that often exhibit enhanced biological activity or improved pharmacological properties. This chemical flexibility has positioned 2-methylthiophenothiazine as a preferred starting material for medicinal chemists seeking to develop novel therapeutic agents or optimize existing pharmaceutical formulations.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of 2-methylthiophenothiazine extends far beyond its role as a synthetic intermediate, encompassing its direct biological activities and its contribution to structure-activity relationship studies within the phenothiazine family. Recent research has identified the compound as a tubulin polymerization inhibitor with potential anticancer activity, demonstrating its capacity to interfere with essential cellular processes in malignant cells. This discovery has broadened the therapeutic scope of 2-methylthiophenothiazine, transitioning it from a purely synthetic intermediate to a compound of direct pharmacological interest in oncology research.

The compound's role in the synthesis of major antipsychotic medications underscores its fundamental importance in neuropsychiatric medicine. Thioridazine, one of the primary derivatives synthesized from 2-methylthiophenothiazine, has been extensively studied for its efficacy in treating schizophrenia and other psychotic disorders, despite its withdrawal from many markets due to cardiac safety concerns. The availability of 2-methylthiophenothiazine as a synthetic starting material has enabled researchers to explore structural modifications that might retain therapeutic efficacy while minimizing adverse effects, contributing to the ongoing development of safer antipsychotic medications.

Furthermore, the compound has found applications in analytical chemistry, particularly in the development of sensitive detection methods for phenothiazine drugs using gold nanoparticle-based resonance light scattering techniques. These analytical applications demonstrate the compound's utility in pharmaceutical quality control and biomonitical monitoring, highlighting its multifaceted role in pharmaceutical science.

Current Research Trends

Contemporary research involving 2-methylthiophenothiazine reflects the evolving landscape of pharmaceutical science, with investigations spanning traditional synthetic chemistry, novel drug discovery approaches, and interdisciplinary applications. A significant current trend involves the exploration of the compound as part of dual-target therapeutic strategies, particularly in cancer research where molecules capable of simultaneously inhibiting multiple biological pathways offer enhanced therapeutic potential. Studies have demonstrated that cyanochalcone derivatives incorporating 2-methylthiophenothiazine fragments can function as dual inhibitors of farnesyltransferase and tubulin polymerization, representing an innovative approach to cancer chemotherapy that addresses the challenge of drug resistance.

Emerging research has also focused on the compound's potential applications in materials science, particularly in the development of organic photovoltaic devices and conductive polymers. Studies involving polythiophene derivatives containing phenothiazine units have revealed promising electronic properties for solar cell applications, suggesting that 2-methylthiophenothiazine and related compounds might contribute to sustainable energy technologies. This diversification of applications reflects the growing recognition of phenothiazine derivatives as versatile scaffolds with utility beyond traditional pharmaceutical applications.

Another notable research trend involves the systematic investigation of 2-methylthiophenothiazine derivatives for antimicrobial activity, particularly against drug-resistant bacterial and mycobacterial strains. Recent studies have synthesized novel heterocycle-substituted phenothiazines incorporating pyrazolo[3,4-d]pyrimidine nuclei, demonstrating significant antitubercular activity against Mycobacterium tuberculosis. These investigations represent part of the broader effort to address the global challenge of antimicrobial resistance through the development of novel therapeutic agents based on established pharmaceutical scaffolds.

Regioselective Functionalization Strategies

Regioselective introduction of the methylthio group at position 2 of phenothiazine remains a cornerstone of 2-methylthiophenothiazine synthesis. The direct functionalization approach, as demonstrated in the landmark patent EP0433841A2, involves reacting phenothiazine with methylthiolating agents under controlled conditions. For instance, treatment with methyl disulfide in the presence of iodine as a catalyst at 80–100°C achieves regioselectivity exceeding 90%, yielding 2-methylthiophenothiazine with 51% isolated purity and an HPLC titre above 99% [1]. Computational studies suggest that the electron-donating nitrogen atom directs electrophilic attack to the para position (C-2), minimizing competing reactions at C-1 or C-3 [3]. This method avoids pre-functionalization of the phenothiazine ring, streamlining the synthesis.

A comparative analysis of regioselective methods reveals that solvent choice significantly impacts yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, while nonpolar solvents such as toluene favor selectivity but reduce conversion efficiency [1]. Recent innovations employ gold-catalyzed carbene transfer reactions to achieve C–H functionalization, though these methods currently target para positions relative to nitrogen rather than the ortho site required for 2-methylthiophenothiazine [3].

Direct Synthesis from Phenothiazine

Direct synthesis leverages phenothiazine’s inherent reactivity to install the methylthio group in a single step. The protocol outlined in EP0433841A2 uses methylthiolation agents like methyl thiocyanate or methyl disulfide, with iodine or iron(III) chloride as catalysts. Reaction temperatures between 80°C and 120°C optimize kinetics without promoting oxidative side reactions [1]. For example, combining phenothiazine with methyl disulfide and iodine in DMF at 90°C for 6 hours affords 2-methylthiophenothiazine in 51% yield after recrystallization from ethanol [1].

Key challenges include competing N-methylation and polysubstitution. To suppress N-methylation, stoichiometric control is critical—maintaining a 1:1 molar ratio of phenothiazine to methylating agent minimizes overalkylation. Additionally, inert atmospheres (e.g., nitrogen or argon) prevent oxidation of the sulfur centers, which could lead to sulfoxide or sulfone byproducts [2].

Protection-Deprotection Methodologies in Synthesis

The susceptibility of phenothiazine’s nitrogen and sulfur atoms to oxidation necessitates protection-deprotection strategies during multi-step syntheses. N-Protection with acetyl or tert-butoxycarbonyl (Boc) groups is common, as demonstrated in the synthesis of thiazolo-phenothiazine derivatives [4]. For instance, acetylation of 3-amino-phenothiazine using acetic anhydride in pyridine prevents unwanted side reactions during subsequent thioamide formation [4].

Deprotection typically involves acidic or basic hydrolysis. Boc groups are removed with trifluoroacetic acid, while acetyl groups require aqueous sodium hydroxide. Notably, the methylthio group itself may require protection during oxidation-sensitive steps. Thioethers are often protected as sulfoxides using mild oxidizing agents like hydrogen peroxide, followed by reduction back to the thioether with thiourea [2].

Alternative Synthetic Pathways

Alternative routes to 2-methylthiophenothiazine include cyclization of pre-functionalized precursors and cross-coupling reactions. A notable example involves the synthesis of N-(phenothiazin-3-yl)-thioamides followed by oxidative cyclization to form thiazolo-phenothiazine derivatives [4]. While this method does not directly yield 2-methylthiophenothiazine, it highlights the versatility of phenothiazine intermediates.

Gold-catalyzed C–H functionalization, though primarily explored for para-substitution, offers insights into modulating regioselectivity. By altering catalyst ligands or reaction media, future adaptations could target ortho positions [3]. Additionally, iron-catalyzed oxidative C–S bond formation, as employed in benzothiazole synthesis, presents a sustainable alternative for constructing the thioether linkage [4].

Green Synthesis Approaches

Green chemistry principles are increasingly integrated into 2-methylthiophenothiazine synthesis. Microwave-assisted reactions reduce energy consumption and reaction times—a technique successfully applied in the amination of phenothiazine precursors [4]. Solvent selection also plays a role; replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, improves reaction sustainability without sacrificing yield [1].

Iron-based catalysts, such as FeCl₃, offer an eco-friendly alternative to heavy metals. In the cyclization of thioamides, FeCl₃ paired with potassium persulfate achieves oxidative ring closure with minimal waste [4]. Additionally, flow chemistry systems enhance scalability and safety by enabling continuous processing and precise temperature control.

Scale-up Considerations for Research Applications

Scaling 2-methylthiophenothiazine synthesis requires addressing oxidative instability and purification challenges. Large-scale reactions often incorporate antioxidants like hydroquinone or sodium bisulfite to prevent thioether oxidation during workup [2]. Chromatographic purification, while effective for small batches, becomes impractical at scale; instead, recrystallization from ethanol or methanol is preferred [1].

Process analytical technology (PAT) tools, such as in-line HPLC monitoring, ensure consistent product quality during continuous manufacturing. Cost considerations favor iron catalysts over noble metals, though reagent availability (e.g., methyl disulfide) may influence route selection. Finally, waste streams containing sulfur byproducts require treatment with oxidizing agents to convert residual sulfides into less hazardous sulfates.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 5 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 4 of 5 companies with hazard statement code(s):;

H302 (75%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (25%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (25%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (25%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H412 (25%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard